N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-17-7-9-18(10-8-17)23-22(25)16-19-6-4-5-15-24(19)29(26,27)21-13-11-20(28-2)12-14-21/h7-14,19H,3-6,15-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOKEDMSMNSVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Aromatic Rings: The aromatic rings with ethyl and methoxy substituents can be attached through nucleophilic substitution reactions.
Formation of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Scientific Research Applications of N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
This compound is a chemical compound with potential applications in scientific research, particularly in pharmacological studies. This compound is characterized by a unique structure featuring an ethylphenyl moiety, a sulfonyl group, and a piperidine ring. As a sulfonamide derivative, it is of interest in medicinal chemistry due to the sulfonyl group enhancing its stability and solubility.
Properties and Synthesis
This compound has a molecular weight of 416.5 . The synthesis of this compound involves several key steps, potentially optimized in industrial settings using high-pressure reactors and continuous flow systems to enhance yield and purity. Advanced purification techniques like chromatography are also employed to isolate the desired product effectively.
Preliminary investigations suggest that this compound may interact with specific molecular targets, such as receptors or enzymes, potentially modulating cellular signaling pathways. Its structural features may enhance its interaction with biological targets compared to other similar compounds. The uniqueness of this compound lies in its sulfonamide group, which significantly influences its chemical and biological properties, enhancing its stability, solubility, and potentially its efficacy against specific biological targets.
This compound has potential applications in pharmaceuticals due to its unique biological properties and may serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly those involving receptor modulation or enzyme inhibition. Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Research may focus on understanding its pharmacological potential.
Urotesin II Antagonist
Pyridyl derivatives, including those containing methoxyphenyl moieties and piperidine rings, have been investigated for their use as urotensin II antagonists . Urotensin II is a potent vasoconstrictor peptide implicated in various cardiovascular and renal diseases . Compounds with structural similarity to this compound have shown potential as urotensin II receptor antagonists, suggesting a possible avenue for therapeutic development .
Table of Applications
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Cellular Pathways: The compound may affect various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Sulfonyl-Piperidine/Piperazine Motifs
Key Observations :
- The piperidine/pyrrolidine-sulfonyl motif is critical for enzyme inhibition (e.g., α-glucosidase) and protein interactions .
- Substitutions on the aryl group (e.g., ethyl vs. methoxy) modulate lipophilicity and binding affinity .
Quinazoline-Sulfonyl Acetamides (Anticancer Agents)
Comparison :
- The target compound lacks the quinazoline ring but shares the sulfonamide-acetamide framework. Quinazoline derivatives exhibit stronger anticancer activity due to DNA intercalation or topoisomerase inhibition , whereas piperidine-sulfonyl acetamides may target enzymes or receptors .
Opioid Analogues (Fentanyl Derivatives)
Key Differences :
- The target compound’s acetamide group and lack of phenylethyl substituent reduce opioid receptor affinity compared to fentanyl derivatives .
Anticancer Activity
Antimicrobial and Antioxidant Activity
- Quinazolinone-sulfonamides (11–16): Exhibit broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL) .
- 7h/7i : Antioxidant IC50 values comparable to ascorbic acid (12–18 µM) .
Receptor Modulation
Biological Activity
N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an ethylphenyl moiety, a sulfonyl group, and a piperidine ring, which contribute to its pharmacological properties.
- Molecular Formula : CHNOS
- Molecular Weight : 416.5 g/mol
- CAS Number : 941905-27-7
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various biological targets, including receptors and enzymes, potentially modulating cellular signaling pathways. The presence of the sulfonamide group enhances the compound's stability and solubility, making it a promising candidate for further pharmacological exploration.
Key Areas of Investigation
-
Antimicrobial Activity :
- The compound has shown potential in antimicrobial applications. In vitro studies often evaluate its effectiveness against various pathogens, assessing parameters such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
- For instance, related compounds have demonstrated synergistic effects with established antibiotics like Ciprofloxacin and Ketoconazole against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Anticonvulsant Properties :
- Antiviral Potential :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-ethylphenyl)-2-(1-piperidinyl)acetamide | Lacks sulfonamide group | Simpler structure, less stability |
| N-(2-ethylphenyl)-2-(1-(4-methoxyphenyl)piperidin-2-yl)acetamide | Contains methoxy group but no sulfonamide | Potentially different bioactivity |
| N-(4-methoxyphenyl)-2-(piperidin-2-yl)acetamide | No ethyl group, simpler piperidine structure | Different pharmacological profile |
The unique sulfonamide group in this compound is crucial for enhancing its chemical stability and biological efficacy compared to these analogs.
Case Studies and Research Findings
Research findings indicate that the biological activity of sulfonamide derivatives can be influenced by their structural modifications. For instance:
- Synergistic Effects : Studies have shown that certain derivatives exhibit enhanced antimicrobial activity when combined with traditional antibiotics, suggesting a potential pathway for developing combination therapies .
- Mechanism of Action : Investigations into the mechanisms by which these compounds exert their effects are ongoing. Understanding receptor interactions and enzymatic pathways will be vital for elucidating their therapeutic potential.
- Safety Profile : As with any new therapeutic agent, evaluating the safety profile through preclinical studies is essential. Compounds must demonstrate not only efficacy but also minimal toxicity to be considered viable candidates for clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
